2,2-Dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-dioxane
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Overview
Description
5-(4-Nitrobenzylidene)-2,2-dimethyl-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a nitrobenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrobenzylidene)-2,2-dimethyl-1,3-dioxane typically involves the condensation of 4-nitrobenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or acetic acid to facilitate the formation of the benzylidene linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrobenzylidene)-2,2-dimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The benzylidene moiety can be hydrogenated to yield the corresponding saturated compound.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used in substitution reactions.
Major Products
Oxidation: Conversion to 5-(4-aminobenzylidene)-2,2-dimethyl-1,3-dioxane.
Reduction: Formation of 5-(4-nitrocyclohexyl)-2,2-dimethyl-1,3-dioxane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Studied for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Mechanism of Action
The mechanism of action of 5-(4-Nitrobenzylidene)-2,2-dimethyl-1,3-dioxane is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzylidene moiety may also play a role in modulating the compound’s activity by influencing its binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Nitrophenyl)-2,8-dithioxo-5,7,8,9-tetrahydro-2H-pyrano[2,3-d:6,5-d’]dipyrimidine-4,6(1H,3H)-dione
- (2E,5E)-2-(4-Methoxybenzylidene)-5-(4-nitrobenzylidene)cyclopentanone
Uniqueness
5-(4-Nitrobenzylidene)-2,2-dimethyl-1,3-dioxane is unique due to its dioxane ring structure, which imparts specific chemical properties and reactivity. The presence of the nitrobenzylidene group further enhances its potential for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
104143-49-9 |
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Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2,2-dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-dioxane |
InChI |
InChI=1S/C13H15NO4/c1-13(2)17-8-11(9-18-13)7-10-3-5-12(6-4-10)14(15)16/h3-7H,8-9H2,1-2H3 |
InChI Key |
RKRYIMZOIWDWCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(=CC2=CC=C(C=C2)[N+](=O)[O-])CO1)C |
Origin of Product |
United States |
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